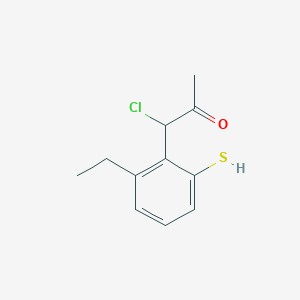
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a chlorinated ketone with a thiol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2-ethyl-6-mercaptophenyl)propan-2-one using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include 1-(2-ethyl-6-mercaptophenyl)propan-2-amine.
Oxidation: Products include 1-chloro-1-(2-ethyl-6-sulfonylphenyl)propan-2-one.
Reduction: Products include 1-chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with nucleophilic sites on target molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting the structure and function of proteins and enzymes.
Comparación Con Compuestos Similares
1-Chloro-1-phenylpropan-2-one: Lacks the thiol group, making it less reactive in certain substitution reactions.
1-Bromo-1-(2-ethyl-6-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
1-Chloro-1-(2-methyl-6-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric properties.
Uniqueness: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one is unique due to the presence of both a chlorine atom and a thiol group on the phenyl ring
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-chloro-1-(2-ethyl-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(14)10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clave InChI |
JMCOIQXRSUCUNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)S)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
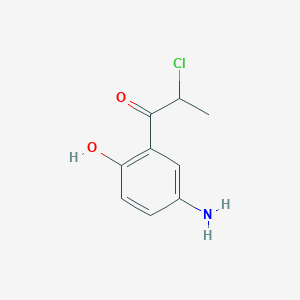
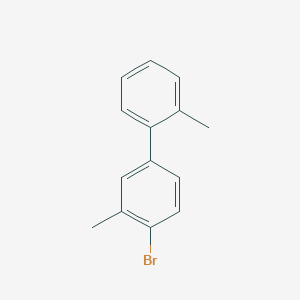
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
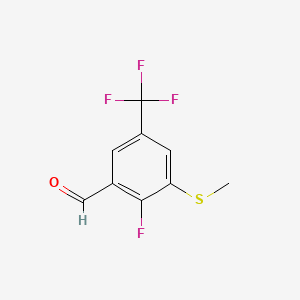
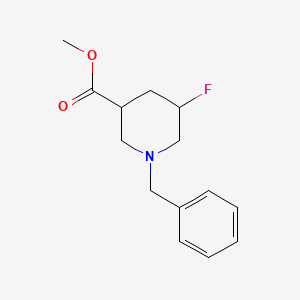
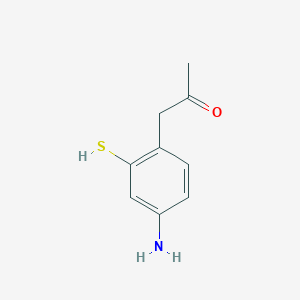
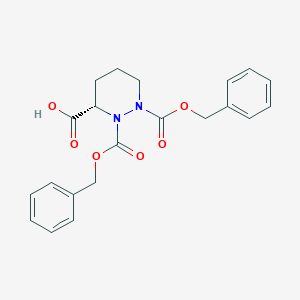
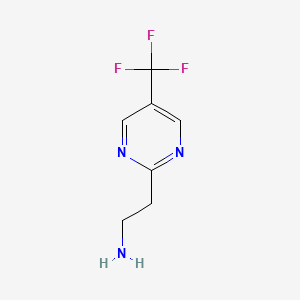
![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
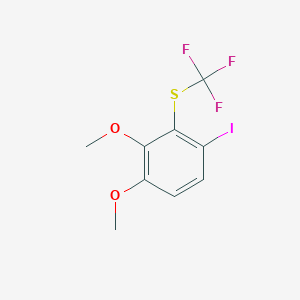
![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
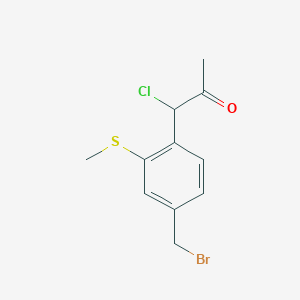
![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
